molecular formula C15H24O4 B14551050 Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 62207-97-0

Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14551050
CAS No.: 62207-97-0
M. Wt: 268.35 g/mol
InChI Key: MYYPUOXAGIMMFY-UHFFFAOYSA-N
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Description

Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with propanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
  • 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 3-Methyl-1,2,3,6-tetrahydrophthalic acid

Uniqueness

Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

62207-97-0

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C15H24O4/c1-4-9-18-14(16)12-8-6-7-11(3)13(12)15(17)19-10-5-2/h6-7,11-13H,4-5,8-10H2,1-3H3

InChI Key

MYYPUOXAGIMMFY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1CC=CC(C1C(=O)OCCC)C

Origin of Product

United States

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